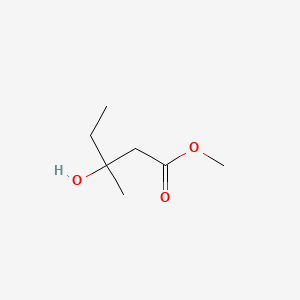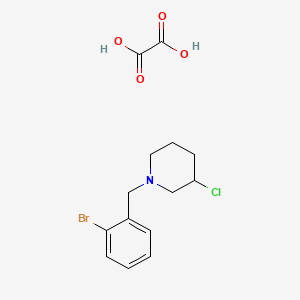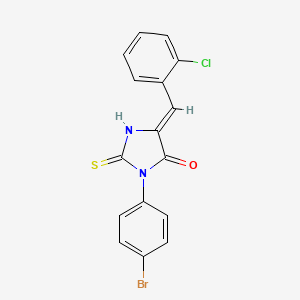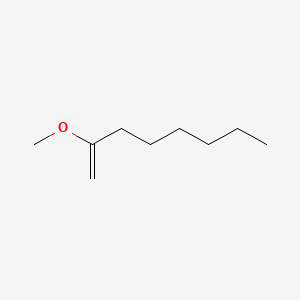
1-Hexylvinyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexylvinyl methyl ether is an organic compound with the chemical formula C₉H₁₈O It is a type of ether, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexylvinyl methyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride. For this compound, hexyl alcohol can be reacted with sodium hydride to form the hexyl alkoxide, which then reacts with vinyl methyl halide to produce the desired ether.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The use of solid base catalysts, such as calcium oxide or magnesium oxide, can facilitate the reaction at atmospheric pressure and moderate temperatures, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 1-Hexylvinyl methyl ether undergoes various chemical reactions, including:
Oxidation: The ether can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ether into alcohols.
Substitution: The ether can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Strong acids like hydrobromic acid or hydroiodic acid can cleave the ether bond, leading to the formation of alcohols and alkyl halides.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Alcohols and alkyl halides.
Scientific Research Applications
1-Hexylvinyl methyl ether has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms involving ether bonds.
Industry: It is used in the production of polymers and other functional materials.
Mechanism of Action
The mechanism of action of 1-Hexylvinyl methyl ether involves its interaction with various molecular targets and pathways. The ether bond can be cleaved under acidic conditions, leading to the formation of reactive intermediates that can participate in further chemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as in synthetic chemistry or biological systems .
Comparison with Similar Compounds
Methyl vinyl ether: A simpler ether with similar reactivity but different physical properties.
Ethyl vinyl ether: Another related compound with a slightly longer alkyl chain.
Hexyl methyl ether: Similar in structure but lacks the vinyl group, leading to different reactivity.
Uniqueness: 1-Hexylvinyl methyl ether is unique due to the presence of both a hexyl and a vinyl group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, particularly in the synthesis of complex organic molecules and functional materials .
Properties
CAS No. |
42367-31-7 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2-methoxyoct-1-ene |
InChI |
InChI=1S/C9H18O/c1-4-5-6-7-8-9(2)10-3/h2,4-8H2,1,3H3 |
InChI Key |
GJBJZHLZFPAXTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-Phenylethyl)selanyl]benzene](/img/structure/B14663644.png)
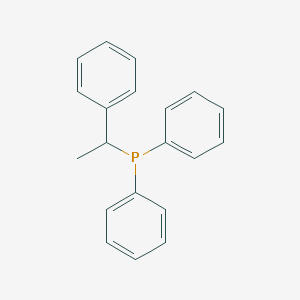
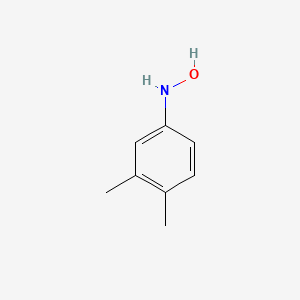
![1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]-](/img/structure/B14663664.png)
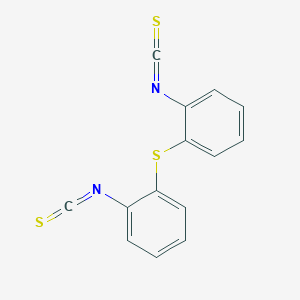

![1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL](/img/structure/B14663678.png)



